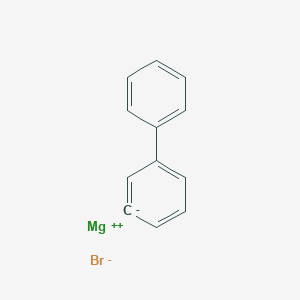

3-Biphenylmagnesium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;phenylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNAAWKKVXHYTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 3-Biphenylmagnesium Bromide

This document provides an in-depth technical guide for the synthesis of 3-biphenylmagnesium bromide, a critical Grignard reagent, from its precursor, 3-bromobiphenyl. Tailored for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explore the underlying principles, safety imperatives, and troubleshooting strategies that ensure a successful and reproducible synthesis. Our focus is on building a foundational understanding that empowers scientists to not only execute the protocol but also to adapt it based on experimental observations and project-specific needs.

Theoretical Foundation: The Grignard Reaction

The formation of an organomagnesium halide, or Grignard reagent, is a cornerstone of synthetic organic chemistry, prized for its ability to create new carbon-carbon bonds.[1][2] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, effectively reversing the polarity of the carbon atom from electrophilic to highly nucleophilic and basic.[1]

Mechanism of Formation

The synthesis of this compound proceeds via the reaction of 3-bromobiphenyl with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (THF). While the exact mechanism is complex and subject to ongoing research, it is generally understood to involve single-electron transfer (SET) steps on the surface of the magnesium metal. The aryl halide accepts an electron from the magnesium, forming a radical anion, which then collapses to form an aryl radical and a magnesium halide salt. A second electron transfer or radical recombination step ultimately yields the final Grignard reagent.

Figure 1: Conceptual mechanism for the formation of this compound.

Critical Parameters

-

Solvent Choice: Anhydrous ethereal solvents are essential. They serve not only to dissolve the reactants but also to stabilize the forming Grignard reagent through coordination of the ether oxygen atoms with the magnesium center. Tetrahydrofuran (THF) is often preferred over diethyl ether for aryl bromides due to its higher boiling point, which allows for a greater reaction temperature range, and its superior ability to solvate the Grignard reagent.[3]

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic sources, including water.[4] Any moisture present in the glassware, solvent, or starting materials will quench the reagent as it forms, leading to the formation of biphenyl as a byproduct and significantly reducing the yield.[4]

-

Magnesium Activation: A layer of magnesium oxide (MgO) passivates the surface of the magnesium turnings, preventing the reaction from starting.[1] This layer must be disrupted. Common activation methods include mechanical crushing of the magnesium, or chemical activation with agents like iodine or 1,2-dibromoethane.[1][5][6]

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using appropriate air-free techniques.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |

| 3-Bromobiphenyl | 233.10 | 50.0 | 1.0 | 11.66 g |

| Magnesium Turnings | 24.31 | 60.0 | 1.2 | 1.46 g |

| Anhydrous THF | 72.11 | - | - | 150 mL |

| Iodine | 253.81 | - | Catalytic | 1-2 small crystals |

| Product (Theoretical) | 257.41 | 50.0 | 1.0 | ~0.33 M solution |

Step-by-Step Procedure

-

Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel) must be scrupulously cleaned and dried in an oven at >120°C overnight to remove all traces of water.[2] The apparatus should be assembled hot and allowed to cool under a positive pressure of inert gas.

-

Initial Setup: Place the magnesium turnings (1.46 g) and a magnetic stir bar into the cooled three-necked flask. Seal the flask and purge with inert gas for 10-15 minutes.

-

Magnesium Activation: Add a single crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed. The vapor will sublime and react with the MgO layer, revealing fresh magnesium surfaces. The brown color of the iodine will fade as the reaction initiates.[1]

-

Reagent Preparation: In a separate dry flask, prepare a solution of 3-bromobiphenyl (11.66 g) in 100 mL of anhydrous THF. Transfer this solution to the pressure-equalizing dropping funnel.

-

Initiation: Add approximately 50 mL of anhydrous THF to the flask containing the activated magnesium. Then, add ~5 mL of the 3-bromobiphenyl solution from the dropping funnel. The reaction mixture may become cloudy or begin to gently bubble, indicating initiation.[6] If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.

-

Addition and Reflux: Once the reaction has initiated, add the remaining 3-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.[4] The exothermic nature of the reaction will typically sustain the boiling. If the reaction becomes too vigorous, the addition rate should be slowed, and an ice bath can be used for cooling if necessary.[7]

-

Completion: After the addition is complete, the reaction mixture may be gently heated to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear cloudy and grayish-brown.[4]

-

Storage: Cool the solution to room temperature. The Grignard reagent is now ready for use. It is best used immediately, but can be stored for short periods under a strict inert atmosphere in a sealed flask.

Figure 2: Standard workflow for the synthesis of this compound.

Safety, Handling, and Troubleshooting

Critical Safety Considerations

-

Flammability: The ethereal solvents used are extremely flammable.[8] The reaction should be conducted in a chemical fume hood, away from ignition sources.

-

Reactivity: Grignard reagents are highly reactive and can be pyrophoric, especially if the solvent evaporates.[9] They react violently with water, carbon dioxide, and protic solvents.[9][10]

-

Fire Safety: Never use a water or carbon dioxide fire extinguisher on a Grignard reaction fire. Class D dry powder extinguishers (for combustible metals) are required.[10] A bucket of sand should also be readily available.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and appropriate gloves are mandatory.[8]

-

Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a cooled, stirred solution of a weak acid, such as saturated aqueous ammonium chloride.[11]

Troubleshooting Guide

-

Problem: The reaction fails to initiate.

-

Cause: Ineffective magnesium activation due to a persistent oxide layer or trace moisture.

-

Solution: Try crushing a few turnings of magnesium with a glass rod against the side of the flask. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all components are truly anhydrous.

-

-

Problem: The solution turns dark brown or black quickly, and yield is low.

-

Cause: Wurtz-type coupling side reaction, forming 3,3'-quaterphenyl. This is favored by high local concentrations of the aryl halide and elevated temperatures.[2]

-

Solution: Ensure the addition of the 3-bromobiphenyl solution is slow and steady to avoid concentration buildup. Maintain only a gentle reflux.

-

-

Problem: The final solution contains significant amounts of biphenyl.

-

Cause: Presence of moisture in the reaction setup, which protonates the Grignard reagent.

-

Solution: Re-evaluate the drying procedure for all glassware, solvents, and starting materials. Ensure the inert gas supply is dry.

-

Quantification of the Reagent

The exact concentration of the prepared Grignard reagent can vary. Before use in a subsequent stoichiometric reaction, its molarity should be determined via titration. A common method involves adding a known excess of I₂ to an aliquot of the Grignard solution, which reacts in a 1:1 ratio. The unreacted I₂ is then back-titrated with a standardized solution of sodium thiosulfate. Other methods, such as titration with a solution of a secondary alcohol like sec-butanol in the presence of an indicator like 1,10-phenanthroline, are also effective.

References

-

Ashby, E. C., & Silverman, G. S. (1996). Safe Handling Practices of Industrial Scale Grignard Reagents. In Handbook of Grignard Reagents. CRC Press.

-

American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. ACS.

-

Sciencemadness Wiki. (2019). Grignard reagent.

-

University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.

-

Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [URL: https://case.edu/ehs/sites/case.edu.ehs/files/2018-07/ pyrophoricsop.pdf]([Link] pyrophoricsop.pdf)

-

Jasperse, J. (n.d.). Grignard Reaction. Concordia College.

-

University of the West Indies at Mona. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.

-

Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City.

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).

-

Shirakawa, E., et al. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? Quora.

-

Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE.

-

BenchChem. (2025). Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.

-

Organic Syntheses. (n.d.). 2,3-DIPHENYLINDONE.

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

-

University of North Georgia. (n.d.). GRIGNARD REACTION: SYNTHESIS OF TRIPHENYLCARBINOL.

-

Organic Syntheses. (n.d.). ALDEHYDES FROM 1,1,3,3-TETRAMETHYLBUTYL ISONITRILE, LITHIUM, AND ALKYL HALIDES.

-

Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. acs.org [acs.org]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Utility of the 3-Biphenyl Moiety

An In-Depth Technical Guide to 3-Biphenylmagnesium Bromide for Advanced Organic Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the biphenyl scaffold remains a privileged structural motif. Its rigid, planar geometry and tunable electronic properties make it a cornerstone for designing bioactive molecules and functional materials. The introduction of this moiety often relies on robust and predictable methodologies. Among the most powerful tools for this purpose are Grignard reagents, which provide a potent nucleophilic carbon source for the formation of new carbon-carbon bonds.

This guide focuses on this compound, a specific Grignard reagent that serves as a synthetic equivalent for the 3-biphenyl anion. As a Senior Application Scientist, this document aims to provide not just a recitation of facts, but a field-proven perspective on the synthesis, handling, and application of this versatile reagent. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for achieving reliable and reproducible results in a research and development setting.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its successful application. This compound is an organomagnesium compound valued for its specific reactivity in introducing the 3-biphenyl group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103068-18-4 | [1][2] |

| Molecular Formula | C₁₂H₉BrMg | [1] |

| Molecular Weight | 257.41 g/mol | [1] |

| IUPAC Name | magnesium;phenylbenzene;bromide | [1] |

| Synonyms | [1,1'-biphenyl]-3-ylmagnesium bromide | [1] |

| Typical Form | Solution in an ether solvent (e.g., THF, 2-MeTHF) | [1] |

| Density (of solution) | ~0.972 g/mL at 25 °C (for a 0.5 M solution in THF) | |

| Flash Point | -20°C (for a 0.5 M solution in THF) |

Section 2: Synthesis of this compound: A Validated Protocol

The synthesis of a Grignard reagent is a quintessential organometallic transformation that demands rigorous control over experimental conditions. The primary challenge is the absolute exclusion of atmospheric moisture and oxygen, which rapidly decompose the reagent.[3][4] The protocol described below is designed to be self-validating by incorporating steps that ensure an anhydrous, inert environment.

The formation involves the reaction of 3-bromobiphenyl with magnesium metal turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).[4] A small amount of an initiator, like iodine or 1,2-dibromoethane, is often used to activate the magnesium surface by disrupting the passivating layer of magnesium oxide.[5][6]

Experimental Protocol: Synthesis of this compound

Objective: To prepare a standardized solution of this compound in THF.

Materials:

-

3-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, and glass stopper

-

Inert gas supply (Argon or Nitrogen) with a bubbler

-

Magnetic stirrer and heating mantle

Methodology:

-

Apparatus Preparation (Critical Step): All glassware must be rigorously dried in an oven at >120°C for at least 4 hours and assembled while still hot under a positive pressure of inert gas.[7] This "hot assembly" prevents atmospheric moisture from adsorbing onto the glass surfaces as they cool.

-

Reagent Setup:

-

Place magnesium turnings into the three-neck flask.

-

Fit the flask with the reflux condenser (topped with an inert gas inlet/outlet), the dropping funnel, and a glass stopper.

-

Establish and maintain a gentle, positive flow of inert gas throughout the entire procedure.

-

-

Initiation (The Causality of Activation): Add a single crystal of iodine to the flask containing the magnesium. The iodine etches the magnesium surface, removing the passivating oxide layer and exposing fresh, reactive metal.[5] Add a small portion of anhydrous THF, just enough to cover the magnesium.

-

Grignard Reagent Formation:

-

Prepare a solution of 3-bromobiphenyl in anhydrous THF in the dropping funnel.

-

Add a small aliquot (approx. 10%) of the 3-bromobiphenyl solution to the magnesium suspension.

-

Observe for signs of reaction initiation: gentle bubbling, localized warming, and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining 3-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermicity of the reaction and prevent side reactions.

-

-

Completion and Standardization:

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted.[5]

-

The resulting dark, cloudy solution is the this compound reagent.

-

The concentration of the prepared Grignard reagent should be determined via titration before use in subsequent reactions.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Key Applications in Organic Synthesis

As a Grignard reagent, this compound is a powerful nucleophile.[8][9] Its primary utility lies in forming carbon-carbon bonds by reacting with various electrophiles.

Reactions with Carbonyl Compounds

The reagent readily adds to the electrophilic carbon of carbonyl groups in aldehydes, ketones, and esters.[8][10] This reaction is a cornerstone of organic synthesis for building molecular complexity.

-

With Aldehydes: Produces secondary alcohols.

-

With Ketones: Yields tertiary alcohols.

-

With Esters: Double addition typically occurs to form tertiary alcohols.

-

With Carbon Dioxide: Reacts to form 3-biphenylcarboxylic acid after acidic workup.[4]

Cross-Coupling Reactions

While less common than for organolithium or organoboron compounds, Grignard reagents can participate in transition metal-catalyzed cross-coupling reactions to form new C-C bonds. For instance, in the presence of a suitable catalyst (e.g., copper(II) chloride), it can be used for homo-coupling or cross-coupling with other aryl halides.[5]

General Reactivity Diagram

Sources

- 1. This compound | C12H9BrMg | CID 12794772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 103068-18-4 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. proprep.com [proprep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Biphenylmagnesium Bromide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Aryl Grignard Reagents

In the landscape of modern organic synthesis, Grignard reagents remain indispensable tools for the construction of carbon-carbon bonds. Their utility in the pharmaceutical and materials science sectors is particularly noteworthy, where the precise assembly of complex molecular architectures is paramount. Among the vast family of organomagnesium halides, aryl Grignard reagents offer a direct route to introduce aromatic moieties. This guide focuses on a specific, yet versatile member of this class: 3-Biphenylmagnesium bromide.

While the fundamental principles of Grignard reagent formation and reactivity are well-established, the successful application of a specific reagent like this compound hinges on a nuanced understanding of its preparation, handling, and unique reactivity profile. This document, intended for the experienced researcher, aims to provide not just a set of protocols, but a deeper insight into the causality behind the experimental choices, ensuring both successful synthesis and a foundation for further innovation.

The Compound: Properties and Significance of this compound

This compound is an organometallic compound with the chemical formula C₁₂H₉BrMg. It is a Grignard reagent derived from 3-bromobiphenyl. In solution, typically in tetrahydrofuran (THF), it exists as a complex, with the solvent molecules coordinating to the magnesium center. This coordination is crucial for its stability and reactivity.

Chemical Structure and Key Identifiers:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₉BrMg |

| Molecular Weight | 257.41 g/mol |

| CAS Number | 103068-18-4 |

The significance of this compound lies in its ability to act as a nucleophilic source of the 3-biphenyl group. This biphenyl moiety is a common structural motif in many biologically active molecules and advanced materials. The ability to introduce this group selectively is of high value in drug discovery and materials science. For instance, the biphenyl scaffold is present in a number of pharmaceuticals, where it can contribute to binding affinity with biological targets through hydrophobic and π-stacking interactions.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

The preparation of this compound follows the general principles of Grignard reagent synthesis, involving the reaction of an aryl halide with magnesium metal in an ethereal solvent. However, success is contingent on meticulous attention to experimental detail, particularly the exclusion of atmospheric moisture and oxygen.

Precursor: 3-Bromobiphenyl

The starting material for the synthesis is 3-bromobiphenyl. Its properties are summarized below:

| Property | Value |

| CAS Number | 2113-57-7 |

| Molecular Formula | C₁₂H₉Br |

| Molecular Weight | 233.10 g/mol |

| Appearance | Light yellow to gray-beige liquid |

| Boiling Point | 300 °C |

| Density | 1.398 g/mL at 25 °C[1] |

Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point, adapted from established procedures for aryl Grignard reagent synthesis.[2][3][4] Optimization may be necessary depending on the scale and purity of the reagents.

Materials:

-

Magnesium turnings

-

3-Bromobiphenyl

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (activator)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or nitrogen/argon balloon setup

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas to prevent the adsorption of atmospheric moisture.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a single crystal of iodine. Gently heat the flask under a flow of inert gas until the purple iodine vapor is observed, which will then sublime and deposit on the magnesium surface. This process etches the passivating magnesium oxide layer. Allow the flask to cool to room temperature.

-

Initiation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-bromobiphenyl (1.0 equivalent) in anhydrous THF. Add a small aliquot (approximately 5-10%) of the 3-bromobiphenyl solution to the magnesium suspension.

-

Observation of Initiation: The reaction is initiated when a gentle reflux is observed, and the solution becomes cloudy and grayish-brown. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used to initiate the reaction.[2]

-

Addition: Once the reaction has initiated, add the remaining solution of 3-bromobiphenyl dropwise from the addition funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction will typically sustain the reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should be a cloudy, grayish-brown suspension.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic sources, such as water, to form the corresponding hydrocarbon (biphenyl in this case).[1]

-

Inert Atmosphere: Oxygen can react with Grignard reagents to form magnesium alkoxides after a radical mechanism.

-

Magnesium Activation: The surface of magnesium metal is typically coated with a thin, passivating layer of magnesium oxide which prevents reaction with the aryl halide. The use of iodine or other activators is crucial to expose a fresh magnesium surface.

-

Solvent Choice: THF is generally preferred over diethyl ether for the synthesis of aryl Grignard reagents due to its higher boiling point and better solvating ability for the organomagnesium species.

Side Reactions:

The primary side reaction is the Wurtz-type homocoupling of the starting material to form quaterphenyl. This can be minimized by the slow addition of the 3-bromobiphenyl solution to ensure its concentration remains low in the reaction mixture.

Handling, Storage, and Safety: A Self-Validating System

The highly reactive nature of this compound necessitates stringent handling and storage procedures to ensure both the integrity of the reagent and the safety of the researcher.

Handling:

-

All transfers and manipulations of the this compound solution must be performed under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox.

-

Use dry, gas-tight syringes or cannulas for transferring the solution.

Storage:

-

This compound solutions are typically stored in a refrigerator under an inert atmosphere in a well-sealed container.

-

Over time, Grignard reagents can degrade, and their concentration may change. It is advisable to titrate the solution before use, especially if it has been stored for an extended period.

Safety Precautions:

-

Flammability: The THF solvent is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Reactivity with Water: this compound reacts violently with water, releasing flammable gases.

-

Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn.

-

Fire Extinguishing: In case of a fire, do not use water or carbon dioxide extinguishers. Use a dry powder extinguisher (Class D).

Reactivity and Synthetic Applications in Drug Development

As a potent nucleophile and a strong base, this compound is a versatile reagent for the formation of new carbon-carbon and carbon-heteroatom bonds. Its applications are particularly relevant in the synthesis of complex molecules in the pharmaceutical industry.[5][6]

Reactions with Electrophiles:

-

Carbonyl Compounds: this compound reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. This is a fundamental transformation for building molecular complexity.

-

Esters and Acid Chlorides: The reaction with esters and acid chlorides can lead to the formation of tertiary alcohols (with the addition of two equivalents of the Grignard reagent) or ketones under carefully controlled conditions.

-

Carbon Dioxide: Carboxylation of this compound with carbon dioxide, followed by an acidic workup, yields 3-biphenylcarboxylic acid.

-

Cross-Coupling Reactions: In the presence of a suitable transition metal catalyst (e.g., palladium or nickel), this compound can participate in cross-coupling reactions with organic halides to form more complex biaryl structures.

Visualization of Key Reactions:

Application in Pharmaceutical Synthesis:

Spectroscopic Characterization

Definitive spectroscopic data (NMR and IR) for this compound are not widely published, likely due to its reactive and unstable nature, making isolation and characterization challenging. However, based on the known spectra of similar aryl Grignard reagents and related biphenyl compounds, the expected spectral features can be predicted.

Expected ¹H NMR (in THF-d₈):

The proton NMR spectrum would be complex due to the presence of the biphenyl protons and the coordinated THF. The aromatic region would show a series of multiplets corresponding to the protons of the two phenyl rings. The protons on the ring bearing the magnesium will be shifted upfield compared to 3-bromobiphenyl due to the electron-donating effect of the C-Mg bond.

Expected ¹³C NMR (in THF-d₈):

The carbon NMR spectrum would also be complex. The carbon atom directly bonded to the magnesium (C-Mg) would be significantly shielded and appear at a very high field, a characteristic feature of Grignard reagents. The other aromatic carbons would resonate in the typical aromatic region.

Expected IR (in THF solution):

The IR spectrum would be dominated by the strong C-O stretching vibrations of the coordinated THF solvent. The characteristic aromatic C-H and C=C stretching vibrations of the biphenyl group would be observed in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Conclusion and Future Outlook

This compound is a valuable, albeit specialized, Grignard reagent that offers a direct pathway for the introduction of the 3-biphenyl moiety into organic molecules. Its successful synthesis and application demand a rigorous adherence to anhydrous and anaerobic techniques. While specific, publicly available data on its characterization and use in drug synthesis are limited, the principles outlined in this guide, drawn from extensive knowledge of Grignard chemistry, provide a solid foundation for its effective utilization in research and development.

As the demand for complex, highly functionalized molecules in the pharmaceutical and materials science industries continues to grow, the importance of specialized reagents like this compound is set to increase. Future research may focus on the development of more stable formulations, catalytic applications in novel cross-coupling reactions, and its use in the synthesis of a new generation of bioactive compounds and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Phenylmagnesium bromide. [Link]

-

Grignard Reaction. Chemistry LibreTexts. [Link]

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

Wikipedia. Phenylmagnesium bromide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of Vinylmagnesium Bromide in Pharmaceutical Synthesis. [Link]

Sources

3-Biphenylmagnesium bromide structure and bonding

An In-Depth Technical Guide to the Structure and Bonding of 3-Biphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a Grignard reagent of significant interest in organic synthesis, serving as a powerful nucleophile for the introduction of the 3-biphenyl moiety. This guide provides a comprehensive technical overview of its structure, bonding, and behavior in solution. We will delve into the nuances of the carbon-magnesium bond, the influence of solvent coordination, and the dynamic nature of the Schlenk equilibrium. Furthermore, this guide will present a detailed protocol for its synthesis and discuss its reactivity, providing researchers with the foundational knowledge required for its effective utilization in complex molecular syntheses.

Introduction: The Significance of this compound

Grignard reagents, discovered by Victor Grignard in 1900, are among the most versatile and widely used organometallic compounds in synthetic chemistry, a contribution recognized with the Nobel Prize in Chemistry in 1912. This compound, a member of this esteemed class of reagents, provides a direct route for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures that feature a biphenyl scaffold. This structural motif is prevalent in pharmaceuticals, agrochemicals, and advanced materials. The utility of this compound stems from the nucleophilic character of the carbon atom bound to magnesium, allowing it to react with a wide array of electrophiles.

The Dynamic Nature in Solution: The Schlenk Equilibrium

While often represented by the simple formula RMgX, the reality of a Grignard reagent in an ethereal solution is far more complex. This compound exists in equilibrium between several species, a phenomenon known as the Schlenk equilibrium.[1][2] This equilibrium involves the disproportionation of two molecules of the Grignard reagent into a diorganomagnesium compound (R₂Mg) and a magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, concentration, and temperature.[2] For aryl Grignard reagents like this compound, the equilibrium generally favors the monomeric RMgX form, especially in strongly coordinating solvents like tetrahydrofuran (THF).[1] The solvent plays a crucial role in stabilizing the magnesium center, which typically coordinates with two solvent molecules to achieve a more stable, tetra-coordinate geometry.[3][4] The dynamic exchange of solvent molecules is, in fact, key to the reactivity of the Grignard reagent.[4][5]

Caption: The Schlenk equilibrium for an aryl Grignard reagent.

A Closer Look: Molecular Structure and Bonding

The bonding in this compound, like other Grignard reagents, is best described as a combination of covalent and ionic character. The magnesium-bromine bond is predominantly ionic, while the carbon-magnesium bond is a polar covalent bond.[6][7] Due to the difference in electronegativity between carbon and magnesium, the electron density in the C-Mg bond is skewed towards the carbon atom. This polarization imparts a significant carbanionic character to the 3-biphenyl group, making it a potent nucleophile and a strong base.[8][9]

Table 1: Representative Bond Lengths and Angles for an Aryl Grignard Reagent (Phenylmagnesium Bromide Dietherate)

| Parameter | Value | Reference |

| Mg-C Bond Length | ~2.20 Å | [10] |

| Mg-Br Bond Length | ~2.44 Å | [10][11] |

| Mg-O Bond Length | ~2.01 - 2.06 Å | [10][11] |

| Geometry at Mg | Tetrahedral | [10] |

Note: These values are for phenylmagnesium bromide dietherate and serve as a close approximation for this compound.

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

As a potent nucleophile, this compound reacts with a wide range of electrophilic functional groups. Its primary application is in the formation of new carbon-carbon bonds. Common reactions include:

-

Reaction with Carbonyl Compounds: It readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively. [9]Reaction with esters yields tertiary alcohols after double addition.

-

Reaction with Carbon Dioxide: Carboxylation of this compound followed by an acidic workup provides 3-biphenylcarboxylic acid. [10]* Nucleophilic Substitution: It can displace halides and other leaving groups from various substrates.

-

Cross-Coupling Reactions: In the presence of appropriate catalysts, it can participate in cross-coupling reactions to form more complex biaryl systems.

A common side reaction during the synthesis of aryl Grignard reagents is the formation of a biphenyl dimer through a Wurtz-type coupling of the Grignard reagent with the unreacted aryl halide. This side reaction is favored at higher temperatures and concentrations of the aryl halide.

Conclusion

This compound is a valuable and powerful tool in the arsenal of the synthetic organic chemist. A thorough understanding of its structure, the polar covalent nature of the C-Mg bond, its dynamic behavior in solution as described by the Schlenk equilibrium, and the critical parameters for its successful synthesis are paramount for its effective application. This guide has provided a detailed overview of these core aspects, equipping researchers and drug development professionals with the necessary knowledge to harness the synthetic potential of this important Grignard reagent.

References

- Wikipedia. Schlenk equilibrium. [URL: https://en.wikipedia.org/wiki/Schlenk_equilibrium]

- Fiveable. Schlenk Equilibrium Definition. [URL: https://library.fiveable.me/chemistry/organic-chemistry/schlenk-equilibrium/v/schlenk-equilibrium-definition]

- Chemistry Stack Exchange. Bond type in Grignard reagent. [URL: https://chemistry.stackexchange.com/questions/429/bond-type-in-grignard-reagent]

- Wikipedia. Grignard reagent. [URL: https://en.wikipedia.org/wiki/Grignard_reagent]

- Peltzer, D., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b02634]

- Peltzer, D., et al. (2020). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212497/]

- Peltzer, D., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28358492/]

- Chemistry LibreTexts. Grignard Reagents. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reagents/Grignard_Reagents]

- Allen. Grignard Reagents : Definition, Preparation, Chemical Properties. [URL: https://www.allen.ac.in/revision-notes/grignard-reagents]

- ECHEMI. Bond type in Grignard reagent. [URL: https://www.echemi.com/community/bond-type-in-grignard-reagent_thread_53116.html]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12794772]

- Wikipedia. Phenylmagnesium bromide. [URL: https://en.wikipedia.org/wiki/Phenylmagnesium_bromide]

- Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [URL: https://www.youtube.

- chemeurope.com. Phenylmagnesium bromide. [URL: https://www.chemeurope.com/en/encyclopedia/Phenylmagnesium_bromide.html]

- Sigma-Aldrich. Phenylmagnesium bromide 3.0M diethyl ether. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/257117]

- National Institute of Standards and Technology. CCCBDB Experimental bond lengths 3. [URL: https://cccbdb.nist.gov/expgeom3.asp]

- Rieke Metals Products & Services. This compound. [URL: https://www.riekemetals.com/product/3-biphenylmagnesium-bromide]

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/7%3A_The_Grignard_Reaction_(Experiment)]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Computational Study on Destabilizing Effects on Grignard Reagents | Journal of Student-Scientists' Research [journals.gmu.edu]

- 4. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. This compound | C12H9BrMg | CID 12794772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 100-58-3,PHENYLMAGNESIUM BROMIDE | lookchem [lookchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chembk.com [chembk.com]

- 10. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 11. Phenylmagnesium_bromide [chemeurope.com]

Spectroscopic Characterization of 3-Biphenylmagnesium Bromide: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic data for 3-biphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven methodologies for the synthesis and analysis of this reactive intermediate. Given the inherent instability of Grignard reagents, direct acquisition and publication of their spectroscopic data are sparse; therefore, this guide presents a robust, predictive analysis based on the well-characterized precursor, 3-bromobiphenyl, and established principles of organometallic spectroscopy.

Introduction: The Synthetic Utility of this compound

This compound serves as a potent nucleophile and a synthetic equivalent of the 3-biphenyl anion. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[1][2][3] Accurate characterization of this Grignard reagent is paramount for ensuring reaction success, optimizing yields, and maintaining process safety.

Synthesis of this compound

The preparation of this compound follows the classical methodology for Grignard reagent synthesis, involving the reaction of an aryl halide with magnesium metal in an aprotic ether solvent.[4][5][6]

Experimental Protocol:

Materials:

-

3-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Standard Schlenk line apparatus

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).

-

Magnesium Activation: Place magnesium turnings in the flask and briefly heat under vacuum to remove any surface moisture. Allow to cool and introduce a crystal of iodine to activate the magnesium surface.

-

Reagent Preparation: Dissolve 3-bromobiphenyl in anhydrous diethyl ether or THF and place it in the dropping funnel.

-

Initiation: Add a small portion of the 3-bromobiphenyl solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be applied.

-

Grignard Formation: Once the reaction has initiated, add the remaining 3-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

-

Completion and Storage: After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting dark, grayish-brown solution of this compound should be used immediately or stored under an inert atmosphere.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data Analysis

The spectroscopic characterization of Grignard reagents is challenging due to their reactivity with moisture and oxygen, and their existence in a dynamic equilibrium (the Schlenk equilibrium) in solution.[7][8] The data presented below are predicted based on the known spectra of the starting material, 3-bromobiphenyl, and the expected electronic changes upon formation of the C-Mg bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the formation of a Grignard reagent. The key diagnostic feature is the significant upfield shift of the proton and carbon signals of the carbon atom directly bonded to the magnesium atom, due to the increased electron density.[8][9]

¹H NMR Spectroscopy:

The aromatic protons of this compound are expected to show complex multiplets. The proton ortho to the C-Mg bond will experience the most significant upfield shift compared to its position in 3-bromobiphenyl.

| Assignment | 3-Bromobiphenyl (CDCl₃, 400 MHz) δ (ppm) [10] | Predicted this compound (THF-d₈) δ (ppm) |

| Aromatic Protons | 7.20 - 7.80 (m, 9H) | 6.80 - 7.60 (m, 9H) |

¹³C NMR Spectroscopy:

The most diagnostic signal in the ¹³C NMR spectrum is the C-Mg carbon, which is expected to be significantly shielded (shifted upfield) and may be broadened due to quadrupolar relaxation of the magnesium nucleus.

| Assignment | 3-Bromobiphenyl (CDCl₃) δ (ppm) [11] | Predicted this compound (THF-d₈) δ (ppm) |

| C-Mg | ~122.9 | ~160-165 |

| Other Aromatic C | 121.5 - 142.9 | 120 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy can be used to monitor the formation of the Grignard reagent by observing the disappearance of the C-Br stretching vibration and the appearance of new bands associated with the C-Mg bond and the coordinated solvent.[12][13]

| Vibrational Mode | 3-Bromobiphenyl (cm⁻¹) [14] | Predicted this compound (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (may show slight shifts) |

| C-Br Stretch | ~500 - 600 | Absent |

| C-Mg Stretch | Not typically observed | ~300 - 500 |

Mass Spectrometry (MS)

Mass spectrometry of Grignard reagents is not straightforward due to their non-volatile and reactive nature. Analysis is typically performed on quenched samples. The mass spectrum of the starting material, 3-bromobiphenyl, shows a characteristic isotopic pattern for the bromine atom.

3-Bromobiphenyl:

-

Molecular Ion (M⁺): m/z 232 and 234 (approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).[15]

-

Major Fragment: m/z 153 ([M-Br]⁺).[15]

Methodologies for Spectroscopic Analysis

NMR Sample Preparation:

-

Under an inert atmosphere, transfer an aliquot of the Grignard solution to a dry NMR tube.

-

Add anhydrous deuterated solvent (e.g., THF-d₈) via syringe.

-

Seal the NMR tube under the inert atmosphere.

-

Acquire the spectrum immediately.

IR Sample Preparation (In-situ Monitoring):

-

Utilize an attenuated total reflectance (ATR) FTIR probe suitable for air-sensitive reactions.

-

Immerse the probe into the reaction mixture.

-

Record spectra at regular intervals to monitor the disappearance of the C-Br stretch of the starting material and the evolution of new peaks.

Caption: Workflow for spectroscopic sample preparation and analysis.

Conclusion

The spectroscopic characterization of this compound, while challenging, is achievable through a combination of predictive analysis based on its precursor and careful experimental technique. This guide provides the foundational knowledge for researchers to confidently synthesize and analyze this important Grignard reagent, leading to more reproducible and successful synthetic outcomes.

References

-

Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. ACS Publications. [Link]

-

Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. PMC - NIH. [Link]

-

Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents. Journal of the Chemical Society A - RSC Publishing. [Link]

-

Nuclear Magnetic Resonance Spectroscopy. Structure and Dynamic Character of Allylic Grignard Reagents. Whitesides Research Group - Harvard University. [Link]

-

3-Bromobiphenyl. PubChem. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society. [Link]

-

This compound. PubChem - NIH. [Link]

-

What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene? Quora. [Link]

-

3-Bromobiphenyl. Chemsrc. [Link]

-

Phenylmagnesium bromide. Wikipedia. [Link]

-

General Remarks. The Royal Society of Chemistry. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

-

Biphenyl Preparation from Bromobenzene. YouTube. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

3-Bromobiphenyl. Catsyn. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Bromobiphenyl | CAS 2113-57-7 | Catsyn [catsyn.com]

- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. Nuclear Magnetic Resonance Spectroscopy. Structure and Dynamic Character of Allylic Grignard Reagents | Whitesides Research Group [gmwgroup.harvard.edu]

- 10. 3-Bromobiphenyl(2113-57-7) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Bromobiphenyl(2113-57-7) 13C NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Bromobiphenyl(2113-57-7) MS [m.chemicalbook.com]

A Theoretical Investigation into the Stability of 3-Biphenylmagnesium Bromide in Ethereal Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 3-Biphenylmagnesium bromide is a valuable Grignard reagent for introducing the 3-biphenyl moiety, a significant scaffold in medicinal chemistry and materials science. However, the utility of any Grignard reagent is intrinsically linked to its stability and solution-state behavior, which dictates its reactivity and shelf-life. This technical guide provides a comprehensive theoretical framework for understanding the factors governing the stability of this compound. Leveraging principles from computational chemistry, we dissect the complex interplay of structural equilibria, electronic and steric effects, and solvent coordination. This document moves beyond simple descriptions to explain the causality behind the phenomena, offering field-proven insights into the computational methodologies required for such an analysis. All protocols and claims are grounded in established theoretical principles to provide a self-validating and authoritative resource for scientists working with these critical organometallic compounds.

The Duality of Grignard Reagents: Reactivity vs. Stability

Since their discovery by Victor Grignard in 1900, organomagnesium halides (Grignard reagents) have become one of the most indispensable tools in synthetic chemistry for forming carbon-carbon bonds[1][2]. Their utility stems from the "umpolung" or reversal of polarity they impart on the organic moiety; the carbon atom bound to magnesium becomes a potent nucleophile and a strong base.

However, this high reactivity is counterbalanced by inherent instabilities. The solution-state structure of a Grignard reagent is far more complex than the simple "R-Mg-X" formula suggests[1][3]. It exists as a dynamic and complex mixture of species governed by the Schlenk equilibrium[1]. Furthermore, their stability is profoundly influenced by the choice of solvent, the nature of the organic group (R), and the halide (X)[1]. For aryl Grignards like this compound, the electronic and steric properties of the aromatic system add another layer of complexity.

Theoretical and computational studies provide an unparalleled lens through which to view these transient and interacting species at an atomic level of detail, offering insights that are often difficult to capture experimentally[4][5][6]. By employing methods like Density Functional Theory (DFT), we can model these systems to predict geometries, charge distributions, and the energetics of the equilibria that define the reagent's stability.

The Computational Framework for Assessing Stability

A robust theoretical study of a Grignard reagent's stability relies on a well-defined computational workflow. The choices made at each step are critical for obtaining chemically meaningful results.

The Theoretical Approach: From Static Calculations to Dynamic Systems

The investigation begins with geometry optimizations and frequency calculations of all plausible species using DFT. This allows for the identification of stable minima on the potential energy surface. For a more sophisticated analysis, Ab Initio Molecular Dynamics (AIMD) can be employed to simulate the dynamic exchange of solvent molecules and the transitions between different equilibrium species, providing a more realistic picture of the solution-state behavior[4][5][7].

Core Computational Protocol

A typical computational investigation into the stability of this compound would follow a multi-step process.

Step-by-Step Computational Workflow:

-

Structure Generation: Build initial 3D structures for all relevant species:

-

Monomer: 3-Biph-Mg-Br, coordinated with solvent molecules (e.g., two THF molecules).

-

Dimer: Halide-bridged (3-Biph-Mg(μ-Br))₂ and potentially biphenyl-bridged structures.

-

Schlenk Products: Di(3-biphenyl)magnesium (3-Biph)₂Mg and magnesium bromide MgBr₂, each appropriately solvated.

-

-

Geometry Optimization & Frequencies:

-

Perform geometry optimization on all structures using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Run frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Solvation Modeling:

-

Equilibrium Energetics:

-

Calculate the relative Gibbs free energies of all species to determine the position of the Schlenk equilibrium. A negative ΔG for the disproportionation reaction indicates that the products (R₂Mg + MgBr₂) are favored.

-

-

Bonding and Charge Analysis:

Table 1: Recommended Computational Parameters

| Parameter | Recommendation | Rationale |

| Level of Theory | DFT (Density Functional Theory) | Provides a good balance between computational cost and accuracy for organometallic systems. |

| Functional | B3LYP, M06-2X, ωB97X-D | B3LYP is a widely used hybrid functional. M06-2X and ωB97X-D are often better for non-covalent interactions, which are critical for solvation and dimer formation. |

| Basis Set | 6-311+G(d,p) or larger | A flexible, triple-zeta basis set with diffuse functions (+) and polarization functions (d,p) is necessary to accurately describe the electron distribution. |

| Solvation Model | IEFPCM or SMD (with explicit solvent ligands) | A continuum model accounts for the bulk dielectric effect, while explicit solvent molecules are essential to correctly model the coordination chemistry at the Mg center[4][8]. |

| Analysis Method | Natural Bond Orbital (NBO) | Provides a chemically intuitive picture of bonding, charge distribution, and orbital interactions that define stability[9][10]. |

Caption: A generalized workflow for the theoretical assessment of Grignard reagent stability.

The Heart of Stability: The Schlenk Equilibrium

The stability of this compound in solution cannot be considered in isolation. It is intrinsically defined by its position within the Schlenk equilibrium, a complex redistribution of ligands that results in multiple coexisting species[1][3].

2 R-Mg-X ⇌ (R-Mg-X)₂ ⇌ R₂Mg + MgX₂

Computational studies on simpler Grignard reagents have shown that this equilibrium is not just a simple chemical equation but a dynamic process heavily mediated by the solvent[4][5][12][13]. The solvent is not a mere spectator but a direct and crucial player[4][7].

-

Monomeric Species (RMgX): In strongly coordinating solvents like Tetrahydrofuran (THF), the monomeric form, (3-Biph)MgBr(THF)₂, is often a major component. The magnesium center typically seeks to achieve a coordination number of four or more, which is satisfied by two solvent molecules[8][12].

-

Dimeric Species ((RMgX)₂): Dimerization occurs through halide bridges, (3-Biph)Mg(μ-Br)₂Mg(3-Biph), which are energetically favorable. The stability of these dimers is a key factor. Computational studies have revealed that the most stable dimeric structures are often unreactive, and the system must evolve to less stable, asymmetrically solvated species to proceed with reactions or ligand exchange[4][5][7].

-

Disproportionation Products (R₂Mg + MgX₂): The equilibrium can shift to favor the formation of di(3-biphenyl)magnesium and magnesium bromide. The thermodynamics of this shift is a primary indicator of the stability of the parent Grignard reagent.

Caption: The Schlenk equilibrium for this compound (R=3-Biph, X=Br).

Influence of the 3-Biphenyl Substituent

The specific nature of the 3-biphenyl group exerts significant electronic and steric influences on the stability of the C-Mg bond and the overall equilibrium.

Electronic Effects

The biphenyl system is electron-withdrawing compared to a simple alkyl group, which affects the polarity and strength of the C-Mg bond.

-

Polarity: NBO analysis would likely reveal a less negative partial charge on the ipso-carbon of the biphenyl group compared to an alkyl Grignard. This indicates a more covalent, less ionic C-Mg bond.

-

Bond Strength: A more covalent bond is generally a stronger bond. Computational studies have correlated shorter Mg-C bond lengths with increased stability of the Grignard reagent[14]. We can predict that the C-Mg bond in this compound will be shorter and stronger than in, for example, ethylmagnesium bromide.

Steric Effects

The bulky biphenyl group sterically hinders the approach to the magnesium center.

-

Dimerization: This steric hindrance can disfavor the formation of bulky dimeric or higher oligomeric structures, potentially shifting the Schlenk equilibrium more towards the monomeric species compared to less hindered Grignard reagents.

-

Solvent Coordination: The bulk of the substituent will also influence the number and arrangement of solvent molecules that can coordinate to the magnesium atom, thereby affecting the stability and reactivity of the solvated complex.

Table 2: Representative Theoretical Data for Species in the Schlenk Equilibrium (Note: These are illustrative values based on established principles for aryl Grignards. Actual values require specific DFT calculations.)

| Species | C-Mg Bond Length (Å) | NBO Charge on Carbon | NBO Charge on Mg | Relative ΔG (kcal/mol) |

| (3-Biph)MgBr(THF)₂ (Monomer) | ~2.12 | -1.15 | +1.45 | 0.0 |

| [(3-Biph)Mg(μ-Br)]₂(THF)₂ (Dimer) | ~2.14 | -1.12 | +1.50 | -3.5 |

| (3-Biph)₂Mg(THF)₂ (Schlenk Product) | ~2.10 | -1.20 | +1.40 | N/A |

The Decisive Role of the Solvent

It is impossible to overstate the importance of the solvent in Grignard chemistry. Ethereal solvents like THF and diethyl ether are not merely inert media; they are essential ligands that stabilize the organomagnesium species[15][16].

-

Coordination and Stabilization: The lone pairs on the solvent's oxygen atom coordinate to the electron-deficient magnesium center. This Lewis acid-base interaction is highly stabilizing and is a primary driving force for the reaction of magnesium metal with the organic halide[1].

-

Mediating the Equilibrium: The number of coordinating solvent molecules dictates the structure and reactivity of the Grignard species. AIMD simulations have shown that the cleavage of Mg-Cl and Mg-C bonds during the Schlenk equilibrium occurs at the most solvated magnesium center, while bond formation occurs at the least solvated one[5][7][12][13]. The dynamic exchange of solvent molecules is therefore the key that unlocks the pathway for ligand exchange[4][5].

-

THF vs. Diethyl Ether: THF is generally a stronger Lewis base than diethyl ether. This leads to stronger coordination, which can favor the formation of monomeric species and influence the rate and outcome of subsequent reactions[1]. Computational modeling can quantify these differences in solvation energies to predict solvent-dependent stability.

Conclusion and Outlook

The stability of this compound is not a property of an isolated molecule but rather the result of a complex, dynamic equilibrium governed by several competing factors. Theoretical studies, grounded in Density Functional Theory and advanced solvation models, provide a powerful framework for deconstructing this complexity.

The key takeaways from a theoretical perspective are:

-

The Schlenk Equilibrium is Central: Stability must be defined in the context of the equilibrium between the monomer, dimer, and disproportionated products. The relative Gibbs free energies of these species determine the composition of the Grignard solution.

-

The Aryl Group is Defining: The electronic-withdrawing nature and steric bulk of the 3-biphenyl substituent lead to a more covalent and robust C-Mg bond while simultaneously disfavoring the formation of higher-order aggregates.

-

Solvent is an Active Participant: The coordinating solvent is critical for stabilizing all species and actively mediates the ligand exchange central to the Schlenk equilibrium. Asymmetric solvation is a prerequisite for reactivity and transformation.

Future computational work could expand on this framework by using AIMD to map the entire free energy surface of the Schlenk equilibrium for this specific reagent, providing a quantitative and dynamic picture of its stability and offering predictive power for its behavior in complex reaction environments.

References

-

De Palma, R., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]

-

Peltzer, D., & Gaigeot, M.-P. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. [Link]

-

Peltzer, D., & Gaigeot, M.-P. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ResearchGate. [Link]

-

Peltzer, D., & Gaigeot, M.-P. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. PubMed. [Link]

-

Wu, W., et al. (2012). Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. Organic & Biomolecular Chemistry. [Link]

-

Pham, A., et al. (2022). A Computational Study on Destabilizing Effects on Grignard Reagents. Symposium of Student Scholars. [Link]

-

Peltzer, D., & Gaigeot, M.-P. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. UCL Discovery. [Link]

-

Peltzer, D., & Gaigeot, M.-P. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B. [Link]

-

Kadam, A., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. [Link]

-

Seyferth, D. (2009). The Grignard Reagents. Organometallics. [Link]

-

Mondal, T., et al. (2024). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Chemistry – A European Journal. [Link]

-

Wu, W., et al. (2012). Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. Semantic Scholar. [Link]

-

Knochel, P. (2002). Functionalized Organomagnesium Compounds: Synthesis and Reactivity. ResearchGate. [Link]

-

Peltzer, D., & Gaigeot, M.-P. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B. [Link]

-

Wikipedia. (n.d.). Organomagnesium chemistry. Wikipedia. [Link]

-

Schärfer, C. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian.com. [Link]

-

Wikipedia. (n.d.). Organomagnesium chemistry. Wikipedia. [Link]

-

Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Bethune College. [Link]

-

ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

-

University of Colorado Boulder. (n.d.). Grignard Reaction. University of Colorado Boulder. [Link]

-

Wikipedia. (n.d.). Natural bond orbital. Wikipedia. [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Jatiya, S., & Srivastava, A. K. (2023). Natural bond orbital analysis of dication magnesium complexes. AIMS Biophysics. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. NBO [cup.uni-muenchen.de]

- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 11. aimspress.com [aimspress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Computational Study on Destabilizing Effects on Grignard Reagents | Journal of Student-Scientists' Research [journals.gmu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

The Biphenyl Grignard Reagent: From Serendipitous Discovery to a Cornerstone of C-C Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the discovery and history of biphenyl Grignard reagents. We will delve into the foundational principles of organomagnesium chemistry, the specific challenges and nuances of forming aryl-aryl bonds, and the evolution of synthetic strategies from early observations to modern, controlled methodologies. This document is designed to offer not just protocols, but a deep, mechanistic understanding to inform and empower researchers in their synthetic endeavors.

The Dawn of Organomagnesium Chemistry: The Grignard Revolution

The story of biphenyl Grignard reagents begins with the broader discovery of organomagnesium compounds. In 1900, Victor Grignard, a student of Philippe Barbier at the University of Lyon, developed a method to prepare organomagnesium halides (RMgX) by reacting an organic halide with magnesium metal in an ethereal solvent.[1] This breakthrough, for which Grignard was a co-recipient of the 1912 Nobel Prize in Chemistry, was revolutionary.[2] Unlike the sluggish and often unreliable organozinc compounds used at the time, Grignard reagents proved to be remarkably versatile and reactive nucleophiles, capable of forming new carbon-carbon bonds with a wide array of electrophiles like aldehydes, ketones, and esters.[3][4]

The fundamental nature of the Grignard reagent is a highly polar carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom.[5][6] This makes it a potent nucleophile and a very strong base, a dual reactivity that is central to both its utility and its primary operational challenge: an extreme sensitivity to protic sources, including atmospheric moisture.[7][8]

The Challenge of the Aryl-Aryl Bond: Pre-Grignard Strategies

Before the full potential of Grignard reagents in C-C coupling was realized, the synthesis of biaryls—compounds containing two directly linked aromatic rings—relied on other methods, each with significant limitations. Understanding these historical methods provides crucial context for the eventual role of organomagnesium compounds.

-

The Ullmann Reaction: Discovered by Fritz Ullmann in 1901, this reaction couples two aryl halides using stoichiometric amounts of copper metal, often at very high temperatures.[9][10] While groundbreaking, the classical Ullmann reaction is known for its harsh conditions, often erratic yields, and a scope generally limited to electron-deficient aryl halides.[11][12]

-

The Gomberg-Bachmann Reaction: In 1924, Moses Gomberg and Werner E. Bachmann developed a method to synthesize biaryls by reacting an aromatic diazonium salt with another aromatic compound.[13][14] The mechanism proceeds through a highly reactive aryl radical intermediate.[15][16] A significant drawback of this method is the prevalence of side reactions, which typically leads to low yields (often under 40%) and challenges with regioselectivity.[13][14]

These early methods established the importance of the biphenyl motif but highlighted the need for more efficient, reliable, and milder synthetic routes.

The Aryl Grignard Reagent and the Emergence of Biphenyl

The preparation of aryl Grignard reagents, such as phenylmagnesium bromide, follows the same principle as their alkyl counterparts: the reaction of an aryl halide with magnesium.[1] However, a frequent and initially confounding observation in these reactions was the formation of a significant byproduct: biphenyl.[5][17]

This "impurity" is the result of a homocoupling reaction, often called a Wurtz-type coupling, where the newly formed Grignard reagent (ArMgX) attacks a molecule of the unreacted aryl halide (ArX) to form the biaryl (Ar-Ar).[18][19]

Caption: Competing pathways in aryl Grignard synthesis.

The formation of this biphenyl byproduct is highly dependent on reaction conditions. High local concentrations of the aryl halide and elevated temperatures favor this side reaction.[17][18] This insight is critical for experimental design:

-

To Minimize Biphenyl Formation: The aryl halide should be added slowly and controllably to the magnesium suspension. This maintains a low concentration of the aryl halide, ensuring it reacts with the magnesium surface rather than the already-formed Grignard reagent. Maintaining a moderate reaction temperature is also key.[20]

-

To Maximize Biphenyl Formation: Conversely, conditions can be optimized to favor this homocoupling. While not the most efficient method for biphenyl synthesis, understanding these principles was a crucial step.

From Side Reaction to Controlled Synthesis: The Kumada Coupling

The observation that Grignard reagents could participate in coupling reactions with aryl halides laid the groundwork for a major breakthrough. The missing piece was catalysis. In 1972, the groups of Makoto Kumada and Robert Corriu independently reported that transition metal catalysts, particularly nickel and palladium complexes, could efficiently mediate the cross-coupling of Grignard reagents with organic halides.[21]

This discovery, now known as the Kumada coupling (or Kumada-Tamao-Corriu coupling), transformed the synthesis of biaryls.[22][23] The catalytic cycle, fundamentally different from the uncatalyzed Wurtz-type reaction, involves a sequence of oxidative addition, transmetalation, and reductive elimination at the metal center. This catalytic approach offered several advantages over simply reacting an aryl Grignard with an aryl halide:

-

High Yields: The catalytic process is far more efficient.

-

Broad Scope: A wide variety of aryl and vinyl halides can be used.[21]

-

Milder Conditions: Reactions can often be run at lower temperatures.

The Kumada coupling was one of the first palladium-catalyzed cross-coupling reactions to be discovered, paving the way for other seminal methods like the Suzuki, Stille, and Negishi couplings, which have become indispensable tools in modern organic synthesis and drug development.[24]

Caption: Evolution of biphenyl synthesis strategies.

Experimental Protocols & Data

Protocol 1: Synthesis of Phenylmagnesium Bromide

This protocol details the standard laboratory procedure for preparing a Grignard reagent, with an emphasis on the critical parameters for minimizing biphenyl byproduct formation.

A. System Preparation (Self-Validation)

-

Glassware: All glassware (three-neck flask, condenser, dropping funnel) must be oven-dried overnight (>120 °C) and assembled hot under a stream of dry nitrogen or argon. This ensures the removal of adsorbed water, a primary cause of reaction failure.

-

Inert Atmosphere: The system must be maintained under a positive pressure of an inert gas throughout the reaction. A bubbler is used to monitor gas flow.

-

Reagents: Diethyl ether or THF must be anhydrous grade. Bromobenzene should be passed through a plug of activated alumina if necessary. Magnesium turnings should be fresh and bright.

B. Reaction Initiation & Execution

-

Place magnesium turnings (1.2 eq) in the reaction flask.

-

Add a small crystal of iodine. The purple vapor and subsequent disappearance to a yellow/brown color upon warming is a visual indicator that the magnesium surface is being activated.[25]

-

Add a small portion (~5-10%) of the total bromobenzene (1.0 eq) solution in anhydrous ether via the dropping funnel.

-

Initiation is marked by spontaneous refluxing and the appearance of a cloudy, grayish solution. If it does not start, gentle warming with a heat gun may be required.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is the key to minimizing biphenyl formation. [20]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey-brown solution is the Grignard reagent.

Caption: Experimental workflow for Grignard reagent synthesis.

Data: Impact of Conditions on Biphenyl Formation

The following illustrative data, based on established chemical principles, demonstrates how reaction parameters can be tuned to control the formation of the biphenyl impurity during the synthesis of 3,5-dichlorophenylmagnesium bromide from 1-bromo-3,5-dichlorobenzene.[18]

| Experiment | Aryl Halide Addition Rate | Temperature | Desired Grignard (%) | Biphenyl Impurity (%) |

| Standard | Fast (30 min) | Reflux (~65°C) | 85 | 15 |

| Optimized 1 | Slow (2 hours) | Reflux (~65°C) | 92 | 8 |

| Optimized 2 | Slow (2 hours) | Room Temp (~25°C) | 96 | 4 |

This data clearly shows that slower addition and lower temperatures significantly suppress the homocoupling side reaction, leading to a purer Grignard reagent.[18]

Conclusion

The journey of the biphenyl Grignard reagent is a perfect illustration of scientific progress. It began with Victor Grignard's foundational discovery of organomagnesium halides. The subsequent observation of biphenyl not as a desired product, but as a common impurity, led to a deeper mechanistic understanding of the system. This knowledge, in turn, paved the way for the development of powerful transition-metal-catalyzed cross-coupling reactions, like the Kumada coupling, which have revolutionized the synthesis of biaryl compounds. For the modern researcher, this history provides a crucial lesson: understanding the "why" behind side reactions and impurities is not just a matter of troubleshooting, but a gateway to innovation and the discovery of new, more powerful synthetic methodologies.

References